molecular formula C31H29N5O6 B1574383 NKTR-105

NKTR-105

カタログ番号 B1574383
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NKTR-105 is a novel form of docetaxel that was developed using Nektar/'s advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company/'s second oncology program in clinical development. In previous preclinical studies, NKTR-105 demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that NKTR-105 may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy.

科学的研究の応用

Enhanced Antitumor Activity

NKTR-105, a multi-arm PEGylated docetaxel conjugate, has demonstrated superior antitumor activity over docetaxel in mouse models of human cancer. This is attributed to greater plasma and tumor docetaxel exposure following NKTR-105 administration. In a comparative study with mice bearing H460 tumors, NKTR-105 resulted in higher tumor docetaxel concentrations, leading to a more significant tumor growth delay over docetaxel (122% vs 48%) at equitoxic doses. These findings suggest that NKTR-105's superior antitumor activity is mediated by greater and sustained tumor docetaxel exposure, justifying its advancement into clinical trials (Hoch et al., 2009).

Dose-Escalation Phase I Study

In a dose-escalation phase I study, NKTR-105 demonstrated improved pharmacokinetic (PK) profile over marketed docetaxel. It was engineered to provide a sustained release of docetaxel, aiming to enhance efficacy, safety, and tolerability. NKTR-105 showed superior activity over docetaxel in mouse models of human lung, colon, and prostate carcinomas. The study's encouraging antitumor activity and unique PK profile formed the basis for further clinical research (Calvo et al., 2010).

NKTR-214: Related Compound

While not directly about NKTR-105, it's noteworthy to mention NKTR-214 (bempegaldesleukin), a related compound. It is an engineered cytokine with biased IL2 receptor binding, designed to increase tumor exposure and efficacy in mouse tumor models. The study found that NKTR-214 provided a significantly greater exposure of the tumor to conjugated IL2 compared to aldesleukin, supporting its further evaluation in a variety of tumor types as a potent cancer immunotherapy (Charych et al., 2016).

特性

分子式

C31H29N5O6

外観

Solid powder

同義語

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。